molecular formula C14H13NO4 B1347509 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid CAS No. 357420-38-3

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Cat. No. B1347509
M. Wt: 259.26 g/mol
InChI Key: RPYKMMAYYAVBAH-UHFFFAOYSA-N
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Description

The compound “2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid” is a unique chemical with a complex structure. It consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups at the 2 and 5 positions . This compound also contains a carbonyl group attached to the 3 position of the furan ring, and an amino group attached to a benzoic acid .


Synthesis Analysis

The synthesis of this compound might involve several steps and different reagents. One possible method could involve the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups at the 2 and 5 positions . Additionally, this compound has a carbonyl group attached to the 3 position of the furan ring, and an amino group attached to a benzoic acid .


Chemical Reactions Analysis

The compound “2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid” could potentially undergo a variety of chemical reactions. For instance, it might participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Scientific Research Applications

Furan Derivatives in Biomass Conversion and Polymer Production

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives (e.g., 2,5-furandicarboxylic acid, 2,5-dimethylfuran), have been extensively studied for their potential in converting plant biomass into valuable chemicals. These compounds serve as platform chemicals for producing a wide range of materials, including monomers for polymers, fuels, solvents, and pharmaceuticals. Their production from renewable resources positions them as sustainable alternatives to petroleum-based chemicals (Chernyshev et al., 2017).

Benzoic Acid Derivatives in Biological Activity

Studies on benzoic acid derivatives have revealed their significant biological activities. These compounds, depending on their structural modifications, exhibit various biological effects, including antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship (SAR) analysis shows that the presence of functional groups and their arrangement on the benzoic acid core significantly influence their biological properties (Godlewska-Żyłkiewicz et al., 2020).

Advanced Applications of Furan and Benzoic Acid Derivatives

The advancements in the synthesis and functionalization of furan and benzoic acid derivatives have opened new avenues in materials science, environmental remediation, and even in the development of new therapeutic agents. For example, the functionalization of quantum dots with amino acids, including those derived from benzoic acid, has shown promise in enhancing their optical and electrical properties for use in optoelectronic devices and sensors (Ravi et al., 2021).

properties

IUPAC Name

2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-7-11(9(2)19-8)13(16)15-12-6-4-3-5-10(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYKMMAYYAVBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356415
Record name 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

CAS RN

357420-38-3
Record name 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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